

A Comparative Crystallographic Guide to Methyl Aminobenzoate Derivatives

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Compound of Interest

Compound Name: Methyl 3-amino-4-methylbenzoate

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For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the crystallographic structures of methyl aminobenzoate derivatives. While crystallographic data for **methyl 3-amino-4-methylbenzoate** is not publicly available, this guide presents a detailed examination of its isomer, methyl 4-amino-3-methylbenzoate, and a related compound, methyl 3-amino-4-hydroxybenzoate. The provided data, derived from single-crystal X-ray diffraction studies, offers valuable insights into the solid-state structures of these compounds, which are crucial for understanding their chemical behavior and for the development of new pharmaceutical agents.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for methyl 4-amino-3-methylbenzoate and methyl 3-amino-4-hydroxybenzoate, facilitating a direct comparison of their crystal structures.

Parameter	Methyl 4-amino-3-methylbenzoate[1][2]	Methyl 3-amino-4-hydroxybenzoate[3]
Chemical Formula	C ₉ H ₁₁ NO ₂	C ₈ H ₉ NO ₃
Molecular Weight (g/mol)	165.19	167.16
Crystal System	Monoclinic	Not Specified
Space Group	P2 ₁ /c	Not Specified
a (Å)	7.5670 (15)	Not Specified
b (Å)	6.1080 (12)	Not Specified
c (Å)	18.127 (4)	Not Specified
β (°)	98.14 (3)	Not Specified
Volume (Å ³)	829.4 (3)	Not Specified
Z	4	Not Specified
Temperature (K)	294 (2)	Not Specified
Radiation	Mo Kα	Not Specified
R-factor	0.053	Not Specified
CCDC Number	689088[4]	838884[3]

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis are crucial for reproducibility and further research.

Synthesis of Methyl 4-amino-3-methylbenzoate

Two common methods for the synthesis of methyl 4-amino-3-methylbenzoate are esterification of 3-methyl-4-aminobenzoic acid and reduction of methyl 3-methyl-4-nitrobenzoate.

- **Esterification Method:** 3-methyl-4-aminobenzoic acid (38 g, 250 mmol) is dissolved in methanol (101 ml, 250 mmol). Concentrated sulfuric acid (16 ml, 300 mmol) is added

dropwise at 363 K after the solid has melted. The reaction mixture is then treated with a mixture of ice and water, and the resulting product is filtered by suction[1].

- **Reduction Method:** Methyl 3-methyl-4-nitrobenzoate (50 g, 256.2 mmol) is dissolved in methanol (1.5 L), and a palladium on carbon catalyst (2.5 g) is added. Hydrogen gas is passed through the reaction mixture at room temperature with continuous stirring overnight. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the product[5].

Crystallization

Single crystals of methyl 4-amino-3-methylbenzoate suitable for X-ray diffraction can be obtained by the slow evaporation of an ethanol solution of the compound[1][6].

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure involves mounting a suitable single crystal on a diffractometer.

- **Data Collection:** An Enraf-Nonius CAD-4 diffractometer is used to collect X-ray diffraction data[1]. The data is collected at a specific temperature, typically 294 K, using Mo K α radiation[1].
- **Structure Solution and Refinement:** The collected diffraction data is processed, and the crystal structure is solved using programs like SHELXS97 and refined using SHELXL97[1]. In the case of methyl 4-amino-3-methylbenzoate, the hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms[1]. The final structure of methyl 4-amino-3-methylbenzoate reveals that the methyl and amino groups are coplanar with the benzene ring[1][2]. The crystal structure is stabilized by intermolecular N—H \cdots O hydrogen bonds, which link the molecules into chains[1][7].

Alternative Analytical Techniques

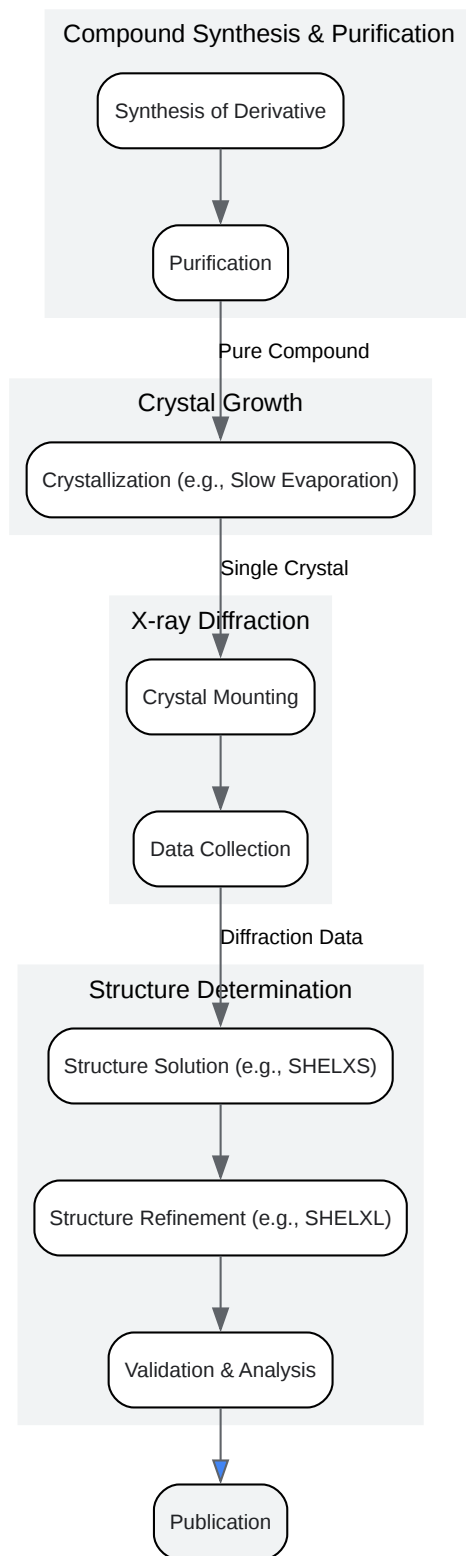
While single-crystal X-ray diffraction provides definitive structural information, other techniques can be used for characterization. For instance, the synthesis of methyl 4-amino-3-methylbenzoate has been monitored and the product analyzed by LCMS (electrospray ionization, positive ion mode), showing a mass-to-charge ratio (m/z) of 166.1, which

corresponds to the $[M + H]^+$ ion peak^[5]. Spectroscopic techniques such as IR and Mass Spectrometry are also valuable for characterizing these compounds^[8]^[9].

Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like a methyl aminobenzoate derivative using X-ray crystallography.

General Workflow of Small Molecule X-ray Crystallography

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- To cite this document: BenchChem. [A Comparative Crystallographic Guide to Methyl Aminobenzoate Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096927#x-ray-crystallography-of-methyl-3-amino-4-methylbenzoate-derivatives]

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